molecular formula C22H20N4O3S2 B2596954 Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate CAS No. 671199-01-2

Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate

Cat. No.: B2596954
CAS No.: 671199-01-2
M. Wt: 452.55
InChI Key: VUIJLDXEMWPHKM-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-carboxylate core substituted with a 4-methylphenyl group at position 4 and a triazolo[4,3-a]pyridine-sulfanyl acetamido moiety at position 2. Its molecular weight is estimated to be ~480–500 g/mol, comparable to analogs like ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate (494.05 g/mol) .

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-3-29-21(28)19-16(15-9-7-14(2)8-10-15)12-30-20(19)23-18(27)13-31-22-25-24-17-6-4-5-11-26(17)22/h4-12H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIJLDXEMWPHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate likely involves multiple steps, including the formation of the thiophene ring, the attachment of the triazolopyridine group, and the esterification of the carboxylate group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be performed under controlled conditions to ensure high yield and purity. This might include batch or continuous flow processes, purification steps like recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Possibly reducing the ester group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including those similar to ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate, exhibit significant antimicrobial properties. A study demonstrated that certain synthesized triazole derivatives displayed moderate to good activity against various microbial strains, suggesting potential as antimicrobial agents in therapeutic applications .

Anticancer Properties

Compounds containing thiophene and triazole moieties have been investigated for their anticancer effects. Studies have shown that these compounds can inhibit cell proliferation in different cancer cell lines. The mechanisms often involve the modulation of cell signaling pathways and the induction of apoptosis . this compound may be explored for similar anticancer activities.

Inhibition of Enzymatic Activity

The compound has been noted for its potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. Inhibition of this enzyme is relevant in the treatment of neurodegenerative disorders such as Parkinson's disease. Compounds with similar structures have shown promising IC50 values indicative of their potency against MAO-B .

Pesticidal Activity

Research into substituted heterocyclic compounds has revealed their effectiveness as pesticides. Compounds like this compound could potentially serve as active ingredients in pesticide formulations due to their biological activity against pests and pathogens affecting crops .

Herbicidal Properties

Studies have indicated that certain thiophene-containing compounds demonstrate herbicidal activity. The structural characteristics of this compound may confer similar properties, making it a candidate for further investigation in herbicide development .

Molecular Biology Studies

The unique structure of this compound makes it a valuable tool in molecular biology research. It can be utilized in studies focusing on receptor-ligand interactions or as a probe in biochemical assays to elucidate biological pathways .

Drug Design and Development

The compound's structural features can inspire the design of new drugs targeting specific biological pathways. By modifying its functional groups or substituents, researchers can tailor its properties for enhanced efficacy or reduced toxicity in therapeutic applications .

Mechanism of Action

The mechanism of action for Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents (Thiophene Core) Heterocyclic Moieties Molecular Weight (g/mol) Key Features
Target Compound 4-(4-methylphenyl), 2-(triazolo[4,3-a]pyridine-sulfanyl acetamido) [1,2,4]Triazolo[4,3-a]pyridine ~490 (estimated) High nitrogen content; potential adenosine receptor modulation
Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate 4-phenyl, 2-(triazolo-benzothiazole-sulfanyl acetamido) [1,2,4]Triazolo[3,4-b]benzothiazole 494.05 Benzothiazole instead of pyridine; increased aromaticity may reduce solubility
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-(4-chlorophenyl), 2-(cyanoacetamido) Cyanoacetyl group 364.81 (calculated) Electron-withdrawing chloro group; simpler structure with lower molecular weight
Key Observations:

Heterocyclic Influence: The target compound’s triazolo-pyridine group likely enhances binding to adenosine receptors (e.g., A1, A2A) due to nitrogen-rich pharmacophores, as adenosine receptors prefer interactions with heterocyclic systems . In contrast, the triazolo-benzothiazole analog may exhibit stronger π-π stacking but lower solubility.

The chloro substituent in introduces electron-withdrawing effects, which might reduce metabolic stability compared to the methyl group.

Pharmacological Potential: The triazolo-pyridine-sulfanyl moiety in the target compound could modulate G protein-coupled receptors (GPCRs), such as adenosine receptors, more selectively than the benzothiazole or cyanoacetyl analogs . Cyanoacetyl derivatives like may exhibit different activity profiles due to the absence of sulfur-based linkages.

Biological Activity

Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a thiophene ring, a triazole moiety, and an acetamido group. Its molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S, and it possesses various functional groups that contribute to its biological activity.

Research indicates that compounds containing triazole and thiophene rings often exhibit diverse biological activities due to their ability to interact with multiple biological targets. The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : The presence of the triazole group suggests potential antifungal properties, as triazoles are commonly used as antifungal agents.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of related compounds. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. This compound may exhibit similar activities due to its structural components.

Microorganism Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate activity
Candida albicansAntifungal activity

Case Studies

  • Triazole Derivatives in Cancer Research : A study highlighted the use of triazole derivatives in cancer therapy due to their ability to inhibit tumor growth by targeting specific pathways involved in cell division and apoptosis. Although not directly related to this compound, these findings support the potential for similar compounds in oncological applications .
  • Antifungal Activity Against Aspergillus fumigatus : Research on triazole compounds has shown effectiveness against fungal infections like those caused by Aspergillus fumigatus, indicating that this compound might also possess antifungal properties worth exploring .

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